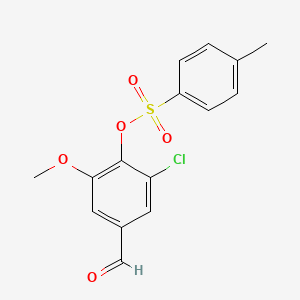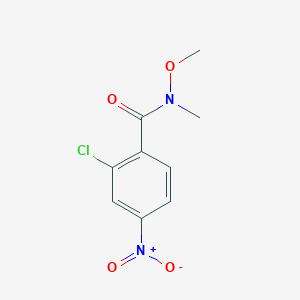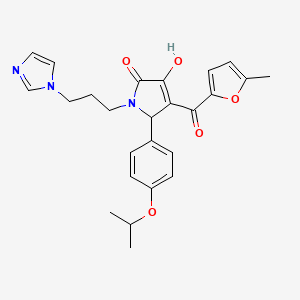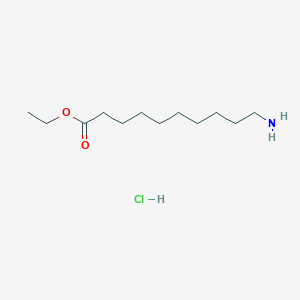
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H13ClO5S. It is a derivative of benzenesulfonate and contains both chloro and formyl functional groups, making it a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The chloro and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .
Comparison with Similar Compounds
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2-Chloro-4-formyl-6-methoxyphenyl acetate: This compound has a similar structure but with an acetate group instead of a sulfonate group.
4-Formyl-2-methoxyphenyl methylcarbamate: This compound contains a carbamate group instead of a sulfonate group.
2-Methoxyethyl 4-methylbenzenesulfonate: This compound has a methoxyethyl group instead of a chloro and formyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-10-3-5-12(6-4-10)22(18,19)21-15-13(16)7-11(9-17)8-14(15)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWPWGMFOWBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)

![(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B2419723.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)
![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)


![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

